molecular formula C17H30O4S B14478042 4-Methylbenzenesulfonic acid;2-methylnonan-3-ol CAS No. 65950-03-0

4-Methylbenzenesulfonic acid;2-methylnonan-3-ol

Katalognummer: B14478042
CAS-Nummer: 65950-03-0
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: ZBUWUQHBBCQRCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylbenzenesulfonic acid;2-methylnonan-3-ol is a compound that combines the structural features of both 4-methylbenzenesulfonic acid and 2-methylnonan-3-ol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid;2-methylnonan-3-ol typically involves the sulfonation of toluene to produce 4-methylbenzenesulfonic acid, followed by the reaction with 2-methylnonan-3-ol. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylbenzenesulfonic acid;2-methylnonan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The aromatic ring in 4-methylbenzenesulfonic acid can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Methylbenzenesulfonic acid;2-methylnonan-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-methylbenzenesulfonic acid;2-methylnonan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydrophobic 2-methylnonan-3-ol moiety can interact with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzenesulfonic acid, octan-2-ol: Similar in structure but with a different alkyl chain length.

    4-Methylbenzenesulfonic acid, pentan-3-ol: Another similar compound with a shorter alkyl chain.

Uniqueness

4-Methylbenzenesulfonic acid;2-methylnonan-3-ol is unique due to its specific combination of a sulfonic acid group and a branched nonanol chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

65950-03-0

Molekularformel

C17H30O4S

Molekulargewicht

330.5 g/mol

IUPAC-Name

4-methylbenzenesulfonic acid;2-methylnonan-3-ol

InChI

InChI=1S/C10H22O.C7H8O3S/c1-4-5-6-7-8-10(11)9(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h9-11H,4-8H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

ZBUWUQHBBCQRCM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C(C)C)O.CC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.